
2-Bromohexadecanoic acid
Overview
Description
2-Bromohexadecanoic acid (2-BP, CAS 18263-25-7) is a brominated fatty acid derivative with the molecular formula C₁₆H₃₁BrO₂ and a molecular weight of 335.32 g/mol . It acts as a non-selective lipid metabolism inhibitor and a potent inhibitor of protein S-palmitoylation, a post-translational modification mediated by DHHC (Asp-His-His-Cys) palmitoyltransferases . Its mechanism involves irreversible binding to DHHC enzymes, blocking palmitate incorporation into proteins . Beyond palmitoylation inhibition, 2-BP exhibits PPARδ agonism, promotes glucose uptake in cardiac cells, and disrupts viral replication by targeting lipid droplets .
In experimental settings, 2-BP demonstrates solubility in DMSO (100 mg/mL) and is formulated in vivo using carriers like SBE-β-CD or corn oil . It is widely used to study pyroptosis, apoptosis, and lipid metabolism in cell lines such as HeLa, HepG2, and CHO-K1 at concentrations ranging from 25–150 μM .
Preparation Methods
Hell-Volhard-Zelinskii Reaction: Classical α-Bromination
The Hell-Volhard-Zelinskii (HVZ) reaction remains the most widely employed method for α-bromination of carboxylic acids, including 2-bromohexadecanoic acid . This reaction leverages bromine (Br₂) and phosphorus tribromide (PBr₃) to selectively substitute the α-hydrogen of hexadecanoic acid.
Reaction Mechanism and Conditions
The mechanism proceeds via three stages:
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Acid Bromide Formation : Hexadecanoic acid reacts with PBr₃ to form hexadecanoyl bromide, enhancing enolization by eliminating the acidic proton .
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Enolization and Bromination : The enol intermediate reacts with Br₂, leading to α-bromination.
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Hydrolysis : The resultant α-bromohexadecanoyl bromide is hydrolyzed to yield this compound .
Key parameters include:
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Molar Ratios : A Br₂:hexadecanoic acid ratio of 1:1 ensures complete substitution while minimizing di-bromination.
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Temperature : Reactions typically proceed at 60–80°C to balance kinetics and selectivity .
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Catalyst : PBr₃ (5–10 mol%) accelerates acid bromide formation .
Yield and Byproducts
Under optimized conditions, yields reach 70–85% . Major byproducts include:
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Di-brominated derivatives : Formed at elevated Br₂ concentrations.
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Anhydrides : Generated via intermolecular dehydration, particularly in water-deficient environments .
Patent-Based Bromination-Esterification Hybrid Method
A patented two-step process (WO2004052818A1) enhances selectivity and scalability for α-bromo fatty acid derivatives . Although designed for alkyl 2-bromoalkanoates, its bromination step applies directly to this compound synthesis.
Step 1: α-Bromination of Hexadecanoic Acid
The protocol modifies the HVZ reaction by:
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In Situ PBr₃ Generation : Combining red phosphorus and Br₂ eliminates pre-synthesis of PBr₃, reducing costs .
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Recycling Byproducts : Unreacted Br₂ and HBr are trapped and reused, improving atom economy .
Typical Conditions :
Parameter | Value |
---|---|
Temperature | 40–50°C |
Reaction Time | 2–3 hours |
Br₂:P Ratio | 3:1 (mol/mol) |
Yield | 75–80% |
Step 2: Purification and Isolation
Crude this compound is purified via:
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Azeotropic Distillation : Removes residual HBr and water using toluene or xylene .
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Crystallization : Cooling the reaction mixture to 20–25°C induces crystallization, yielding >98% pure product .
Comparative Analysis of Methods
Method | HVZ Reaction | Patent Process |
---|---|---|
Catalyst | PBr₃ | P + Br₂ (in situ PBr₃) |
Temperature | 60–80°C | 40–50°C |
Yield | 70–85% | 75–80% |
Purity | ~95% | >98% |
Byproducts | Di-brominated species | Minimal |
Scalability | Moderate | High |
The patent method offers superior purity and scalability, making it preferable for industrial applications, while the HVZ reaction remains a staple in laboratory settings due to its simplicity .
Physicochemical Characterization
Data from technical datasheets confirm the compound’s properties:
Property | Value |
---|---|
Molecular Weight | 335.32 g/mol |
Melting Point | 52–53°C |
Solubility (DMSO) | 67 mg/mL (199.8 mM) |
Flash Point | >110°C |
Stability | Stable at room temperature |
Chemical Reactions Analysis
Types of Reactions: 2-Bromohexadecanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of various derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of hexadecanoic acid.
Esterification Reactions: this compound can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid (H2SO4) as a catalyst.
Major Products:
Substitution: Various substituted hexadecanoic acid derivatives.
Reduction: Hexadecanoic acid.
Esterification: Hexadecanoic acid esters.
Scientific Research Applications
Chemo-immunotherapy Applications
2-Bromohexadecanoic acid has been utilized in the development of bioactive fatty acid analog-derived hybrid nanoparticles aimed at enhancing chemo-immunotherapy for carcinoma treatment. This approach shows promise in cancer therapy by potentially reducing reliance on antibodies, thereby simplifying treatment protocols (Tan et al., 2023) .
Drug Target Identification for Viral Infections
The compound has been investigated as an inhibitor in the treatment of viral infections, particularly for its role against SADS-CoV. Studies indicate that 2-bromopalmitate can suppress viral replication, suggesting its utility in antiviral drug development (Luo et al., 2021) .
Cancer Therapy Enhancement
Research has demonstrated that this compound enhances the sensitivity of osteosarcoma cells to adriamycin-induced apoptosis. This effect is mediated through the modulation of CHOP (C/EBP homologous protein), indicating its potential as a therapeutic agent in cancer treatment (Xu et al., 2019) .
Palmitoylation Inhibition
One of the most notable applications of this compound is as an irreversible inhibitor of palmitoylation. This inhibition provides insights into protein modifications and their implications in various diseases. The compound has been profiled for its ability to inhibit palmitoylation processes, which are critical in cellular signaling and protein function (Davda et al., 2013) .
Membrane Protein Localization Studies
In cellular biology, this compound has been used to study the localization of membrane proteins, such as the androgen receptor in Sertoli cells. By inhibiting palmitoylation, it helps elucidate the mechanisms behind protein translocation and signaling pathways (Deng et al., 2017) .
Table 1: Summary of Research Applications of this compound
Application Area | Description | Reference |
---|---|---|
Chemo-immunotherapy | Development of hybrid nanoparticles for cancer treatment without antibodies | Tan et al., 2023 |
Viral Infections | Inhibition of SADS-CoV replication | Luo et al., 2021 |
Cancer Therapy | Sensitization of osteosarcoma cells to adriamycin-induced apoptosis | Xu et al., 2019 |
Palmitoylation Inhibition | Irreversible inhibition leading to insights into protein modifications | Davda et al., 2013 |
Membrane Protein Localization | Study of androgen receptor localization in Sertoli cells | Deng et al., 2017 |
Metabolic Studies
In metabolic research, this compound has been employed to investigate fatty acid oxidation and glucose uptake mechanisms. Its role as a non-metabolizable analog allows researchers to explore metabolic pathways without interference from normal fatty acid metabolism (Selleckchem, n.d.) .
Mechanism of Action
2-Bromohexadecanoic acid exerts its effects primarily by inhibiting the enzyme palmitoyltransferase, which is responsible for the palmitoylation of proteins. This inhibition occurs through the covalent modification of the enzyme’s active site, preventing the transfer of palmitoyl groups to target proteins. This disruption affects various cellular processes, including signal transduction, protein trafficking, and membrane dynamics .
Comparison with Similar Compounds
Structural Analogs: Halogenated Fatty Acids
2-BP belongs to a class of 2-halogenated fatty acids, which include 2-fluoro-, 2-chloro-, and 2-bromohexadecanoic acids. Key distinctions in their biological activities are outlined below:
Key Insights :
- Bromine substitution is critical for potency, likely due to its strong electrophilicity and covalent interaction with enzyme active sites .
- Chain length (C8–C16) is less influential, suggesting broad adaptability in hydrophobic binding pockets .
Functional Analogs: Palmitoylation Inhibitors
2-BP is compared to other inhibitors targeting protein lipid modification:
Key Insights :
- 2-BP’s off-target effects (e.g., interference with N-myristoylation) complicate its use in long-term studies (>3 hours) .
- Unlike cerulenin, which targets FASN, 2-BP specifically blocks post-translational palmitoylation , making it valuable for studying membrane protein trafficking .
PPAR Agonists and Metabolic Modulators
2-BP’s dual role as a PPARδ agonist and palmitoylation inhibitor distinguishes it from other PPAR-targeting compounds:
Key Insights :
- 2-BP’s PPARδ activation synergizes with its palmitoylation inhibition to alter metabolic signaling, a feature absent in selective PPARγ/α agonists .
Research Implications and Limitations
- Advantages : 2-BP’s broad-spectrum inhibition of DHHC enzymes makes it a versatile tool for studying palmitoylation-dependent processes, such as viral replication (e.g., MHV-A59) and cancer stem cell formation .
- Limitations: Non-specific effects on de-S-acylation and fatty acid synthesis necessitate cautious interpretation of data . Alternatives like alkynyl-palmitic acid (a click chemistry-compatible probe) may provide more specific insights .
Biological Activity
2-Bromohexadecanoic acid, also known as 2-bromopalmitate, is a synthetic fatty acid analog that has garnered attention for its diverse biological activities, particularly as a non-selective inhibitor of lipid metabolism and protein S-palmitoylation. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.
This compound acts primarily by inhibiting the activity of palmitoyltransferases (PATs), which are responsible for the covalent attachment of palmitate to proteins. This inhibition disrupts various cellular processes, including lipid metabolism and protein trafficking. The compound irreversibly binds to cysteine residues in the active sites of these enzymes, leading to a reduction in protein palmitoylation and subsequent alterations in cellular signaling pathways .
Inhibition of Lipid Metabolism
Research indicates that this compound significantly inhibits lipid metabolism by affecting various enzymes involved in fatty acid processing. It has been shown to block β-oxidation and inhibit mono-, di-, and triacylglycerol transferases at sub-millimolar concentrations . This non-selective inhibition can lead to reduced energy production in cells reliant on fatty acids.
Effects on Cancer Cell Lines
In vitro studies demonstrate that this compound does not affect the viability of HepG2 cells (a liver cancer cell line) but significantly reduces palmitate-induced cancer stem cell (CSC) sphere formation at concentrations ranging from 75 to 150 µM. This suggests its potential role in inhibiting cancer cell proliferation and stemness by targeting lipid-induced signaling pathways .
Table 1: Effects on HepG2 Cells
Concentration (µM) | Viability | CSC Sphere Formation |
---|---|---|
25 | No effect | No effect |
50 | No effect | Decreased |
75 | No effect | Significant decrease |
150 | No effect | Significant decrease |
Impact on Cell Pyroptosis
In HeLa cells, pretreatment with this compound at a concentration of 50 µM significantly inhibited TNFα+CHX-induced pyroptosis without affecting apoptosis. This highlights its potential as a therapeutic agent in inflammatory diseases where pyroptosis plays a critical role .
Case Studies
- Inhibition of Toxoplasma gondii Motility : A study demonstrated that treatment with this compound affected the motility of T. gondii tachyzoites. At concentrations of 50 µM and above, there was a notable increase in the length and complexity of trails left by the parasites, indicating altered gliding motility due to disrupted palmitoylation of cytoskeletal proteins .
- Effects on Immune Response : Another investigation revealed that treatment with 100 µM of this compound inhibited the downregulation of MHC-I molecules by MIR2, a protein involved in immune evasion by pathogens. This suggests that palmitoylation plays a crucial role in modulating immune responses, potentially making this compound relevant in immunological research .
Q & A
Basic Research Questions
Q. What is the primary biochemical mechanism of 2-bromohexadecanoic acid (2-BP) in inhibiting lipid metabolism?
2-BP acts as a broad-spectrum inhibitor of protein S-palmitoylation by irreversibly blocking the enzymatic activity of DHHC (Asp-His-His-Cys) palmitoyltransferases. This inhibition occurs through covalent modification of the active-site cysteine residues in DHHC proteins, preventing substrate palmitoylation . In cell-based assays, pretreatment with 50–150 μM 2-BP for 1–24 hours effectively disrupts lipid droplet dynamics and downstream signaling pathways dependent on palmitoylation .
Q. How should 2-BP be prepared and stored for in vitro experiments?
- Solubility : 2-BP is soluble in DMSO (100 mg/mL at 298.22 mg/mL) and can be diluted in 10% DMSO mixed with 20% SBE-β-CD in saline or corn oil (≥2.5 mg/mL) for in vivo use .
- Storage : Stock solutions in DMSO should be stored at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles. For in vivo administration, ensure sequential mixing of solvents (e.g., DMSO → PEG300 → Tween 80 → saline) to maintain solubility .
Q. What are the key controls when using 2-BP to study palmitoylation-dependent processes?
- Include untreated cells and vehicle controls (e.g., DMSO at equivalent concentrations).
- Validate inhibition efficacy using palmitoylation-specific assays, such as acyl-biotin exchange or metabolic labeling with alkynyl-palmitate .
- Combine with rescue experiments using non-brominated fatty acids (e.g., palmitic acid) to confirm specificity .
Advanced Research Questions
Q. How does 2-BP differentially regulate pyroptosis and apoptosis in cancer cells?
In HeLa cells, 2-BP (50 μM, 1-hour pretreatment) inhibits TNFα/cycloheximide (CHX)-induced pyroptosis by blocking GSDME-C palmitoylation, which prevents its membrane localization and subsequent pore formation. However, it does not affect apoptosis, as shown by unchanged caspase-3 activation and Hoechst/PI staining . This specificity highlights the role of palmitoylation in gasdermin-mediated pyroptosis but not intrinsic apoptotic pathways.
Q. What experimental strategies optimize 2-BP concentrations for studying lipid droplet disruption in viral replication?
In MHV-A59 (murine hepatitis virus) studies, 2-BP at 75–100 μM selectively degrades lipid droplets, which are critical for viral replication. Dose optimization should include:
- Time-course assays (e.g., 6–24 hours post-treatment) to monitor lipid droplet depletion via Nile Red staining.
- Co-treatment with lipid droplet stabilizers (e.g., oleic acid) to confirm mechanism specificity .
Q. How can enantiomerically pure R-(+)-2-BP be synthesized for structure-activity studies?
Racemic 2-BP can be resolved via lipase-catalyzed stereospecific esterification in hexane with n-butanol. Key steps:
- Use Candida antarctica lipase B (CAL-B) to selectively esterify the S-enantiomer, yielding R-(+)-2-BP (50% yield, 80% enantiomeric excess).
- Purify via column chromatography (silica gel, hexane/ethyl acetate) and validate enantiopurity by chiral HPLC or optical rotation ([α]D,25 = +10.7 in CHCl3) .
Q. Why does 2-BP show cell-type-dependent effects on cancer stem cell (CSC) formation?
In HepG2 cells, 2-BP (75–150 μM) inhibits palmitate-induced CSC spheroid formation by blocking palmitoylation of Wnt/β-catenin signaling components. However, viability assays (MTT/CCK-8) confirm no cytotoxicity, suggesting its effects are pathway-specific rather than broadly toxic. Contrasting results in other cell lines may arise from differential DHHC isoform expression .
Q. How does 2-BP confound data interpretation in autophagy studies?
2-BP indirectly inhibits autophagy by disrupting palmitoylation of LC3-II and ATG proteins. Researchers must:
- Use orthogonal autophagy inhibitors (e.g., chloroquine for lysosomal inhibition) to isolate palmitoylation-specific effects.
- Monitor autophagic flux via tandem mRFP-GFP-LC3 reporters to distinguish true inhibition from off-target lipid droplet disruption .
Q. Methodological Tables
Table 1. Key In Vitro Parameters for 2-BP Applications
Table 2. Troubleshooting Common Issues with 2-BP
Properties
IUPAC Name |
2-bromohexadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRAYRYQQAXQPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037734 | |
Record name | 2-Bromohexadecanoic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18263-25-7 | |
Record name | 2-Bromohexadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18263-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Bromopalmitate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018263257 | |
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Record name | 2-Bromohexadecanoic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58378 | |
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Record name | Hexadecanoic acid, 2-bromo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Bromohexadecanoic acid | |
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Record name | 2-bromopalmitic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.291 | |
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Record name | 2-BROMOPALMITIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EI4G5X28Z | |
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Retrosynthesis Analysis
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